3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

CAS No.: 883086-81-5

Cat. No.: VC5382723

Molecular Formula: C21H21N3O6

Molecular Weight: 411.414

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883086-81-5 |

|---|---|

| Molecular Formula | C21H21N3O6 |

| Molecular Weight | 411.414 |

| IUPAC Name | 4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one |

| Standard InChI | InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-5-7-14(8-6-13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 |

| Standard InChI Key | CZPQACAWHSVQNT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O |

Introduction

Chemical Identity and Structural Features

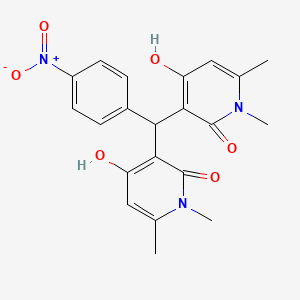

3,3'-((4-Nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) (CAS No. 883086-81-5) is a bis-pyridinone derivative with a central 4-nitrophenylmethylene bridge. Its molecular formula is C<sub>21</sub>H<sub>21</sub>N<sub>3</sub>O<sub>6</sub>, and it has a molecular weight of 411.414 g/mol. The IUPAC name reflects two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units symmetrically linked via a methylene group attached to a para-nitrophenyl ring. Key structural features include:

-

Pyridinone rings: Each contains a lactam (2-pyridone) moiety with hydroxyl (-OH) and methyl (-CH<sub>3</sub>) substituents at positions 4, 1, and 6.

-

Methylene bridge: Connects the two pyridinone units through a central carbon atom.

-

4-Nitrophenyl group: Introduces electron-withdrawing nitro (-NO<sub>2</sub>) functionality, influencing electronic properties and reactivity .

The compound’s SMILES string is CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O, and its InChIKey is CZPQACAWHSVQNT-UHFFFAOYSA-N.

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound is synthesized via a Knoevenagel condensation between 4-nitrobenzaldehyde and two equivalents of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under reflux in ethanol (Figure 1) . This method parallels the synthesis of structurally related bis-coumarins :

-

Activation: The aldehyde reacts with the active methylene group of the pyridinone.

-

Condensation: Formation of a conjugated enone intermediate.

-

Cyclization: Intramolecular lactam stabilization yields the final product.

Reaction Conditions:

-

Solvent: Ethanol or dichloromethane.

-

Catalyst: Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., piperidine) conditions.

-

Temperature: Reflux (70–80°C).

Key Spectral Data

-

<sup>1</sup>H NMR: Signals for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 7.5–8.2 ppm), and hydroxyl protons (δ 10–12 ppm) .

-

IR: Bands for lactam C=O (~1650 cm<sup>−1</sup>), -OH (~3300 cm<sup>−1</sup>), and NO<sub>2</sub> (~1520 cm<sup>−1</sup>) .

-

MS: Molecular ion peak at m/z 411.4 (M<sup>+</sup>).

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 411.414 g/mol | |

| Solubility | Poor in water; soluble in DMSO, DMF, ethanol | |

| Melting Point | Not reported (decomposes above 250°C) | |

| LogP | ~2.1 (predicted) | |

| Hydrogen Bond Donors | 2 (hydroxyl groups) | |

| Hydrogen Bond Acceptors | 6 (lactam, nitro, hydroxyl) |

The nitro group enhances electrophilicity, making the compound prone to nucleophilic substitution or reduction reactions .

| Compound | Activity (IC<sub>50</sub>) | Target | Source |

|---|---|---|---|

| 3-Phenylthiourea-pyridinone | 9.77 µM | α-Glucosidase | |

| Bis-coumarin derivative | 12.94 µM | α-Glucosidase | |

| CIQ (GluN2C/D modulator) | 300 nM | NMDA receptors |

Future Directions

-

Biological Screening: Prioritize assays for antimicrobial, antidiabetic, and neuroprotective activity.

-

Structural Optimization: Modify the nitro group to improve solubility (e.g., reduce LogP via polar substituents) .

-

Mechanistic Studies: Investigate interactions with enzymes (e.g., α-glucosidase) via molecular docking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume